4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the bromo and chloro substituents. The final step involves the formation of the oxadiazole ring. Common reagents used in these reactions include bromine, chlorine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-amine
- 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-amine
- 1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-amine
Uniqueness
4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its unique combination of substituents and heterocyclic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10BrClN6O |
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Molecular Weight |
357.59 g/mol |
IUPAC Name |
4-(7-bromo-4-chloro-1-propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H10BrClN6O/c1-4(2)19-8-5(12)3-15-9(13)6(8)16-11(19)7-10(14)18-20-17-7/h3-4H,1-2H3,(H2,14,18) |
InChI Key |
VEJYPEWJQHUQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=C2Br)Cl)N=C1C3=NON=C3N |
Origin of Product |
United States |
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